Cas no 1269292-37-6 (2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine)

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine
- 2-[2-(4-methylphenyl)pyrazol-3-yl]pyrimidine
- 1269292-37-6
- DTXSID80719047
- AKOS022172677
- A12236
- 2-(1-p-tolyl-1H-pyrazol-5-yl)pyrimidine
- 2-[1-(4-Methylphenyl)-1H-pyrazol-5-yl]pyrimidine
-
- インチ: InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)18-13(7-10-17-18)14-15-8-2-9-16-14/h2-10H,1H3
- InChIKey: ZRJFPIVGFBQQTL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CC=N3
計算された属性
- せいみつぶんしりょう: 236.106196400g/mol
- どういたいしつりょう: 236.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.6Ų
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165772-1g |
2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-37-6 | 95% | 1g |
$574 | 2021-08-05 | |
Chemenu | CM165772-1g |
2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-37-6 | 95% | 1g |
$550 | 2024-08-02 | |
Alichem | A089003863-1g |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-37-6 | 95% | 1g |
$485.10 | 2022-04-03 | |
Ambeed | A575916-1g |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-37-6 | 95+% | 1g |
$500.0 | 2024-04-25 |
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidineに関する追加情報
Comprehensive Overview of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine (CAS No. 1269292-37-6)
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine (CAS No. 1269292-37-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to as a pyrazole-pyrimidine hybrid, combines the pyrazole and pyrimidine moieties, which are known for their biological activity. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.
The CAS No. 1269292-37-6 is a critical identifier for this compound, ensuring accurate referencing in scientific literature and regulatory documents. The p-Tolyl group attached to the pyrazole ring enhances the compound's lipophilicity, which can improve membrane permeability—a key factor in drug design. Recent studies have explored its role in modulating enzyme activity, making it a promising candidate for targeted therapies. This aligns with the growing trend in precision medicine, where small-molecule inhibitors are increasingly sought after.
In the context of agrochemical innovation, 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine has shown potential as a scaffold for designing novel pesticides. Its ability to interfere with metabolic pathways in pests while maintaining low toxicity to non-target organisms makes it an attractive option for sustainable agriculture. This is particularly relevant as the industry shifts toward eco-friendly solutions to address global food security challenges.
The synthesis of CAS No. 1269292-37-6 typically involves multi-step organic reactions, including cyclization and cross-coupling techniques. Advanced methods like microwave-assisted synthesis have been employed to improve yield and reduce reaction times, reflecting the broader adoption of green chemistry principles. Researchers are also investigating its crystallographic properties to better understand its interactions at the molecular level.
From a commercial perspective, the demand for pyrimidine derivatives like 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine is rising due to their versatility in material science applications. For instance, they are being explored as organic semiconductors in next-generation electronic devices. This intersection of chemistry and technology highlights the compound's potential beyond traditional pharmaceutical uses.
In summary, 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine (CAS No. 1269292-37-6) represents a multifaceted compound with applications spanning drug development, agrochemicals, and advanced materials. Its structural features and functional adaptability position it as a valuable entity in both academic and industrial research. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovation in heterocyclic chemistry.
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